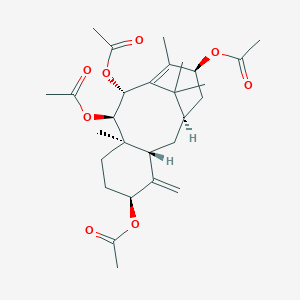
1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium iodide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DECMA-1 and has been shown to have a variety of biochemical and physiological effects.
Mechanism Of Action
DECMA-1 works by selectively blocking certain types of ion channels, which are important for the proper function of many different types of cells. By blocking these channels, DECMA-1 can disrupt the normal flow of ions into and out of cells, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
DECMA-1 has been shown to have a variety of biochemical and physiological effects, including changes in membrane potential, calcium signaling, and neurotransmitter release. These effects can have a wide range of implications for cellular physiology and can be used to study a variety of different cellular processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DECMA-1 in lab experiments is its selectivity for certain types of ion channels. This makes it a valuable tool for investigating the function of these channels in different types of cells. However, one limitation of using DECMA-1 is that it may have off-target effects on other types of ion channels, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving DECMA-1. One promising area of research involves the development of new compounds that are even more selective for specific types of ion channels. Additionally, DECMA-1 could be used to investigate the role of ion channels in a variety of different cellular processes, including synaptic transmission, muscle contraction, and hormone secretion. Finally, DECMA-1 could be used to develop new therapies for diseases that are caused by ion channel dysfunction, such as epilepsy and cardiac arrhythmias.
Synthesis Methods
The synthesis of DECMA-1 involves the reaction of piperidine with diethylcarbamoyl chloride and formaldehyde. This reaction produces the intermediate compound, which is then treated with iodomethane to yield the final product.
Scientific Research Applications
DECMA-1 has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of ion channels in cellular physiology. DECMA-1 has been shown to selectively block certain types of ion channels, making it a valuable tool for investigating their function.
properties
CAS RN |
102207-27-2 |
|---|---|
Product Name |
1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium iodide |
Molecular Formula |
C19H29IN2O2 |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
N,N-diethyl-2-(4-formyl-1-methyl-4-phenylpiperidin-1-ium-1-yl)acetamide;iodide |
InChI |
InChI=1S/C19H29N2O2.HI/c1-4-20(5-2)18(23)15-21(3)13-11-19(16-22,12-14-21)17-9-7-6-8-10-17;/h6-10,16H,4-5,11-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MJCZXFUGCAWRMC-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=O)C[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-] |
Canonical SMILES |
CCN(CC)C(=O)C[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-] |
synonyms |
1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium io dide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[2-[(1R,2S)-2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]cyclopentyl]oxy-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B16883.png)


![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)


